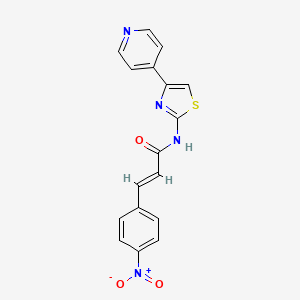

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

Description

The compound (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide (CAS: 851267-17-9) is a small-molecule acrylamide derivative featuring a thiazole core substituted with a pyridin-4-yl group at position 4 and an (E)-configured acrylamide linker terminating in a 4-nitrophenyl moiety. Its molecular formula is C₁₇H₁₂N₄O₃S (MW: 352.367 g/mol) . The 4-nitrophenyl group confers electron-withdrawing properties, while the pyridinyl-thiazole system enhances π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c22-16(6-3-12-1-4-14(5-2-12)21(23)24)20-17-19-15(11-25-17)13-7-9-18-10-8-13/h1-11H,(H,19,20,22)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEXTNAGQHAYRV-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiazole-pyridine intermediate and 4-nitrobenzaldehyde, followed by an amide formation reaction with acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, particularly at the β-carbon of the acrylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl and thiazolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The nitrophenyl acrylamide motif is shared with B9 (), which demonstrates potent Topo IIα inhibition and cytotoxicity, suggesting this group enhances DNA-targeting activity .

- The pyridinyl-thiazole core in the target compound is structurally similar to MAC (), but MAC’s piperazine-pyrimidine tail enhances apoptosis via caspase-3 activation, unlike the target compound’s nitro group .

- Compound 5012 () employs a Z-configured acrylamide branch, which may reduce conformational stability compared to the E-configuration in the target compound .

Anticancer and Enzyme Inhibition

Topoisomerase IIα Inhibition :

Kinase Inhibition :

Antibacterial Activity

- The chlorophenyl-thiazole analog () exhibits antibacterial properties, suggesting that halogen substituents may enhance microbial target engagement, whereas the target compound’s nitro group prioritizes eukaryotic targets .

Biological Activity

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a nitrophenyl group, a pyridinyl moiety, and a thiazole ring. The synthesis typically involves the reaction of appropriate thiazole derivatives with nitrophenyl acrolein under controlled conditions. This method allows for the formation of the desired acrylamide structure, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing the thiazole nucleus have been shown to inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The presence of a nitro group enhances these inhibitory effects, suggesting that modifications at this position can lead to increased antioxidant activity .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. Studies on related thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, leading to cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death and oxidative stress markers in neuronal cell lines .

- Anticancer Activity : Another investigation focused on the anticancer potential of related compounds containing the nitrophenyl group. In vitro assays revealed that these compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like MAO, which plays a role in neurotransmitter metabolism.

- Reactive Oxygen Species Scavenging : It can scavenge free radicals, thereby reducing oxidative stress.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.